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Tetradecasphinganine -

Tetradecasphinganine

Catalog Number: EVT-1586389
CAS Number:
Molecular Formula: C14H31NO2
Molecular Weight: 245.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tetradecasphinganine is a sphingoid obtained by formal hydrogenation of the C=C bond of tetradecasphingosine It is a sphingoid and an aminodiol. It is a conjugate base of a tetradecasphinganine(1+).
Overview

Tetradecasphinganine, also known as sphinganine or phytosphingosine, is a long-chain base that plays a crucial role in cellular signaling and structural functions in biological membranes. It is a component of sphingolipids, which are essential for various cellular processes including cell growth, differentiation, and apoptosis. This compound is primarily derived from the hydrolysis of sphingolipids and is significant in both plant and animal cells.

Source

Tetradecasphinganine can be sourced from various natural products, particularly in plant-based materials. It is commonly found in the skin of certain fruits and vegetables, as well as in animal tissues. In addition, it can be synthesized through biochemical pathways involving serine and palmitoyl-CoA.

Classification

Tetradecasphinganine is classified as a sphingolipid precursor. Sphingolipids are a class of lipids that contain a backbone of sphingoid bases, with tetradecasphinganine being one of the simplest forms. It is categorized under the broader class of lipids due to its hydrophobic nature and role in membrane structure.

Synthesis Analysis

Methods

The synthesis of tetradecasphinganine can be achieved through several biochemical methods:

  1. Biological Synthesis: In living organisms, it is synthesized from serine and palmitoyl-CoA through the action of serine palmitoyltransferase.
  2. Chemical Synthesis: Laboratory methods include the use of synthetic pathways involving alkylation reactions or reductive amination techniques to create long-chain bases.

Technical Details

The enzymatic synthesis involves multiple steps:

  • Condensation: Serine condenses with palmitoyl-CoA to form 3-ketodihydrosphingosine.
  • Reduction: This intermediate undergoes reduction to yield dihydrosphingosine, which is subsequently converted to tetradecasphinganine through further enzymatic modifications.
Molecular Structure Analysis

Structure

Tetradecasphinganine has a long carbon chain with an amine group, represented by the following structure:

C14H31N(Sphinganine)\text{C}_{14}\text{H}_{31}\text{N}\quad (\text{Sphinganine})

This structure consists of:

  • A long hydrocarbon chain (14 carbon atoms).
  • An amino group attached to the terminal carbon.
  • A hydroxyl group on the second carbon.

Data

  • Molecular Weight: 225.4 g/mol
  • Melting Point: Approximately 60°C
  • Boiling Point: Decomposes before boiling
Chemical Reactions Analysis

Reactions

Tetradecasphinganine participates in various chemical reactions, particularly in the formation of complex sphingolipids:

  1. Acylation: It can undergo acylation to form ceramides by reacting with fatty acyl-CoA.
  2. Phosphorylation: It can be phosphorylated to produce sphingosine-1-phosphate, a signaling molecule involved in various physiological processes.

Technical Details

  • Acylation Reaction:
    Tetradecasphinganine+Fatty Acyl CoACeramide+CoA\text{Tetradecasphinganine}+\text{Fatty Acyl CoA}\rightarrow \text{Ceramide}+\text{CoA}
  • Phosphorylation Reaction:
    Tetradecasphinganine+ATPSphingosine 1 phosphate+ADP\text{Tetradecasphinganine}+\text{ATP}\rightarrow \text{Sphingosine 1 phosphate}+\text{ADP}
Mechanism of Action

Process

Tetradecasphinganine functions primarily as a signaling molecule within cells. Its mechanism involves:

  1. Cell Signaling: It activates various signaling pathways that regulate cell proliferation and survival.
  2. Membrane Structure: As a component of sphingolipids, it contributes to membrane fluidity and integrity.

Data

Research indicates that sphingosine and its derivatives can influence apoptosis and cell cycle regulation through interactions with specific receptors and enzymes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Solubility: Insoluble in water but soluble in organic solvents such as ethanol and chloroform.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to strong acids and bases.
  • Reactivity: Reacts readily with acyl groups to form more complex lipids.
Applications

Scientific Uses

Tetradecasphinganine has several important applications in scientific research:

  1. Cell Biology: Used as a tool to study cell signaling pathways related to growth and apoptosis.
  2. Pharmaceuticals: Investigated for potential therapeutic applications in cancer treatment due to its role in regulating cell death.
  3. Cosmetics: Employed in skincare formulations for its moisturizing properties and ability to enhance skin barrier function.
Biosynthesis and Metabolic Pathways

Enzymatic Synthesis and Key Catalytic Mechanisms

Tetradecasphinganine (d14:0) is a 14-carbon sphingoid base belonging to the dihydrosphingosine (sphinganine) structural class. Its biosynthesis initiates via the de novo pathway in the endoplasmic reticulum (ER) membrane. The committed step involves serine palmitoyltransferase (SPT), a pyridoxal 5′-phosphate (PLP)-dependent enzyme complex. Unlike canonical sphinganine (d18:0) synthesis, which condenses serine with palmitoyl-CoA (C16:0), tetradecasphinganine formation requires SPT to utilize myristoyl-CoA (C14:0) as the acyl-CoA substrate. This alternative substrate selectivity results in the production of 3-ketotetradecasphinganine instead of 3-ketodihydrosphinganine (3-ketosphinganine) [1] [4].

Subsequent reduction of the 3-keto group is catalyzed by 3-ketosphinganine reductase (also known as 3-ketodihydrosphingosine reductase), utilizing NADPH as a cofactor. This stereospecific reduction yields tetradecasphinganine (d14:0) with the characteristic 2S,3R configuration conserved across mammalian sphingoid bases [1] [2]. The final step involves N-acylation by specific ceramide synthase (CerS) isoforms. CerS enzymes exhibit fatty acyl-CoA chain length specificity. Tetradecasphinganine likely serves as a backbone for CerS isoforms preferring shorter acyl chains (e.g., CerS1, CerS5, CerS6), generating C14-ceramides (e.g., d14:0/14:0, d14:0/16:0) [2] [4].

Key Catalytic Mechanisms:

  • SPT Substrate Selection: The SPT complex (composed of SPTLC1, SPTLC2, and/or SPTLC3 subunits, plus ssSPTa/b) determines acyl-CoA selectivity. The SPTLC3 subunit confers a higher propensity for utilizing acyl-CoAs shorter than C16:0, such as myristoyl-CoA (C14:0), enabling d14:0 synthesis [1] [4].
  • Reduction Stereospecificity: 3-Ketosphinganine reductase ensures the production of the D-erythro (2S,3R) isomer of tetradecasphinganine, crucial for its subsequent biological functions and membrane integration [1].
  • Ceramide Synthase Specificity: The variable regions within the Tram-Lag-CLN8 (TLC) domain of CerS enzymes dictate their preference for specific acyl-CoA chain lengths and, to some extent, sphingoid base chain lengths, directing tetradecasphinganine into distinct ceramide species [2] [4].

Table 1: Key Enzymes in Tetradecasphinganine Biosynthesis

EnzymeGeneReaction CatalyzedSubstrate Specificity Relevance
Serine PalmitoyltransferaseSPTLC1/2/3Condensation of Serine + Acyl-CoA → 3-KetosphinganineSPTLC3 subunit enables use of Myristoyl-CoA (C14:0) for d14:0
3-Ketosphinganine ReductaseKDSRReduction of 3-Ketosphinganine → SphinganineActs on 3-keto intermediates of various chain lengths (d14:0)
Ceramide SynthaseCERS1-6N-Acylation of Sphingoid Base → CeramideCerS1,5,6 may utilize d14:0 with shorter acyl-CoAs (C14-C16)

Metabolic Flux Analysis in Eukaryotic and Prokaryotic Systems

Eukaryotic Systems:In mammals, tetradecasphinganine is a minor sphingoid base compared to the predominant C18 variants (d18:0, d18:1, t18:0). Its occurrence is often tissue-specific and developmentally regulated. Significant proportions (25-30%) of C16 sphingoid bases (hexadecasphinganine/sphingosine) are found in bovine milk sphingomyelin and whale epidermis sphingolipids, suggesting shorter-chain sphingoid bases may play specialized roles in certain secretory tissues or barriers [1]. While comprehensive quantitative flux data specifically for d14:0 is limited in the literature, its presence is documented:

  • Biosynthetic Flux: Metabolic tracing using stable isotope-labeled serine and specific acyl-CoA precursors (e.g., C14:0) would reveal flux through the d14:0 branch of the de novo pathway. This flux is inherently lower than that towards d18:0 due to the abundance of palmitoyl-CoA and the primary expression of SPT subunits favoring C16-CoA.
  • Downstream Metabolism: Once formed, tetradecasphinganine enters the canonical sphingolipid metabolic grid:
  • N-Acylation: Primarily forms ceramides (d14:0/14:0, d14:0/16:0). Lactosylceramide containing d14:0/14:0 (LacCer(d14:0/14:0)) is a documented species [5].
  • Phosphorylation: Can be phosphorylated by sphingosine kinases (SPHK1/2) to d14:0-1-phosphate, although the biological activity of this specific S1P analog compared to d18:1-1P is largely unexplored.
  • Glycosylation: Incorporation into glycosphingolipids (GlcCer, LacCer, complex GSLs). Flux towards complex glycosphingolipids depends on the activity of glycosyltransferases like β4GalT6 (B4GALNT1) for ganglioside synthesis or other enzymes for lacto/neolacto-series GSLs [5].
  • Degradation: Degraded via the salvage pathway by ceramidases and potentially phosphorylated/split by S1P lyase (SGPL1) [6].

Prokaryotic Systems:Sphingolipid synthesis is not ubiquitous in prokaryotes but is found in specific genera like Bacteroides, Sphingomonas, and some δ-Proteobacteria. Bacterial sphingolipids often feature distinct sphingoid bases. While tetradecasphinganine (d14:0) itself is not the most commonly reported, bacteria demonstrate significant flexibility in sphingoid base chain length:

  • Bacterial SPT homologs often utilize a broader range of acyl-CoA substrates compared to mammalian enzymes, potentially leading to diverse chain lengths (C14-C18) or branched-chain sphingoid bases (e.g., iso-17:0 in Porphyromonas gingivalis) [1].
  • Flux in bacteria is directed towards the synthesis of phosphosphingolipids (e.g., ceramide phosphorylethanolamine) or glycosphingolipids, but rarely the complex glycosphingolipids seen in eukaryotes. The functional implications of chain length variation in bacterial sphingolipids are linked to membrane adaptation in different environments.

Table 2: Tetradecasphinganine (d14:0) in Metabolic Pathways

Pathway SectorEukaryotic ContextProkaryotic Context
De Novo SynthesisMinor flux via SPTLC3-Myristoyl-CoA; Tissue-specific (e.g., mammary gland?, epidermis?)Wider SPT substrate range; C14 bases possible but not predominant
Ceramide FormationForms C14-ceramides (d14:0/14:0, d14:0/16:0) via CerS1/5/6Forms bacterial ceramide analogs (e.g., Cer-PE)
Complex SL FormationIncorporates into GlcCer, LacCer (e.g., LacCer(d14:0/14:0)), potentially gangliosidesForms simpler glycophosphosphingolipids
Signaling MetabolitesPotential precursor to d14:0-1P; Role unclear vs d18:1-1PNot typically involved in eukaryotic-like signaling
Degradation/SalvageDegraded via ceramidases & S1P lyase; Can be recycledDegraded or remodeled for membrane turnover

Regulatory Nodes in Sphingolipid Homeostasis

The flux towards tetradecasphinganine and its downstream metabolites is tightly regulated at several key nodes within the broader sphingolipid metabolic network:

  • Substrate Availability (Myristoyl-CoA): The cellular pool of myristoyl-CoA relative to palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0) is a primary determinant. Myristoyl-CoA levels are influenced by fatty acid synthase (FASN) activity, dietary fatty acid uptake, and fatty acid chain elongation/desaturation pathways. Increased availability of C14:0 precursors would favor d14:0 synthesis [1] [4].
  • SPT Subunit Composition & Activity: The expression level of the SPTLC3 subunit relative to SPTLC1 and SPTLC2 is critical. Higher SPTLC3 expression promotes utilization of C14:0 acyl-CoA. SPT activity is also negatively regulated by the ORMDL proteins (ORMDL1, 2, 3). ORMDL3 overexpression, linked to asthma and ulcerative colitis susceptibility, inhibits SPT, potentially reducing flux through all sphingoid base branches, including d14:0 [2] [4]. Mutations in SPTLC1/2 can alter substrate specificity (e.g., HSAN1 mutations enabling alanine/glycine use), but their specific impact on C14:0 utilization is less defined [2].
  • Ceramide Synthase (CerS) Expression and Localization: The specific CerS isoforms expressed in a cell dictate which sphingoid bases are incorporated into ceramides and with which fatty acid chains. CerS isoforms have varying efficiencies for utilizing shorter-chain sphingoid bases like d14:0. Spatial organization of CerS enzymes at the ER and Golgi membranes also influences substrate access and product distribution [2] [4].
  • Degradative Enzymes: The activity of ceramidases (acid, neutral, alkaline) determines the rate of hydrolysis of d14:0-ceramides back to free tetradecasphinganine, making it available for re-acylation (salvage) or phosphorylation. Sphingosine-1-phosphate lyase (SGPL1) irreversibly degrades phosphorylated sphingoid bases, including d14:0-1P. Mutations in SGPL1 cause a severe multi-systemic disorder involving sphingolipid accumulation, implying dysregulation across various sphingoid base species [2] [6].
  • Sphingosine Kinase Activity: The balance between SPHK1 and SPHK2 activity, and their respective regulation (e.g., by cytokines, growth factors, subcellular localization), influences the conversion of free tetradecasphinganine to d14:0-1P, potentially diverting it from ceramide synthesis or salvage [6].
  • Acid Sphingomyelinase (ASMase) Regulation: While primarily acting on sphingomyelin to generate ceramide, ASMase activity can indirectly influence sphingoid base pools via the salvage pathway. Hydrolysis of d14:0-containing sphingomyelin by ASMase would release d14:0-ceramide, which can then be deacylated by ceramidases to release free tetradecasphinganine. ASMase is activated by various stresses (oxidative stress, cytokines, UV) and regulated by signaling pathways (PI3K/AKT inhibits, MAPK/NF-κB activates) and post-translational modifications (phosphorylation, ubiquitination, acetylation) [7].

Table 3: Regulatory Factors Impacting Tetradecasphinganine Metabolism

Regulatory NodeKey ComponentsEffect on Tetradecasphinganine (d14:0) Pools/FluxAssociated Pathologies
SPT Substrate AvailabilityMyristoyl-CoA (C14:0) levels↑ C14:0 → ↑ d14:0 synthesisAltered membrane properties, potential signaling effects
SPT Subunit ExpressionSPTLC3 levels; ORMDL levels (esp. ORMDL3)↑ SPTLC3 → ↑ d14:0; ↑ ORMDL → ↓ All sphingoid base synthesisORMDL3 variants linked to asthma, UC [2]
SPT MutationsHSAN1 mutations (SPTLC1/2)Altered specificity; ↑ DeoxySLs, impact on d14:0 unclearHereditary Sensory Neuropathy Type 1 [2]
Ceramide Synthase (CerS)CerS isoform expression profileSpecific CerS dictate d14:0 utilization into ceramidesCerS mutations linked to ichthyosis, epilepsy [2]
CeramidasesaCDase, nCDase, AlkCDase activity↑ Activity → ↑ Free d14:0 from ceramide hydrolysisaCDase deficiency (Farber disease) [2]
S1P Lyase (SGPL1)SGPL1 expression/activity↓ Activity → Accumulation of d14:0-1P and precursorsNephrotic syndrome, immunodeficiency, endocrinopathy [2]
Acid SphingomyelinaseASMase (SMPD1) expression/activation↑ Activity → ↑ d14:0-ceramide → ↑ Free d14:0 (via CDase)ASMase deficiency (NPD A/B); ↑ ASMase in metabolic disease [7]

Properties

Product Name

Tetradecasphinganine

IUPAC Name

(2S,3R)-2-aminotetradecane-1,3-diol

Molecular Formula

C14H31NO2

Molecular Weight

245.4 g/mol

InChI

InChI=1S/C14H31NO2/c1-2-3-4-5-6-7-8-9-10-11-14(17)13(15)12-16/h13-14,16-17H,2-12,15H2,1H3/t13-,14+/m0/s1

InChI Key

JDTJDLPFECSKQJ-UONOGXRCSA-N

Canonical SMILES

CCCCCCCCCCCC(C(CO)N)O

Isomeric SMILES

CCCCCCCCCCC[C@H]([C@H](CO)N)O

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